deacetylravidomycin N-oxide

説明

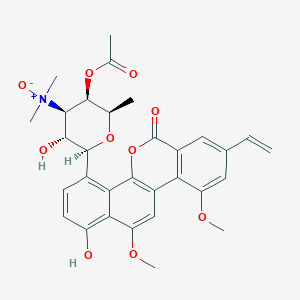

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4R,5R,6R)-5-acetyloxy-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRNEUMZVBWRJJ-LSXWJJIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921397 | |

| Record name | 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylnitroryl)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114494-30-3 | |

| Record name | Deacetylravidomycin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114494303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylnitroryl)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Pathway of Deacetylravidomycin N-oxide: A Technical Guide to its Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide, a potent antitumor antibiotic, belongs to the gilvocarcin family of natural products produced by actinomycetes. Isolated from Streptomyces ravidus S50905, this complex polyketide displays significant activity against various cancer cell lines. Understanding its intricate biosynthetic pathway is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. While the complete pathway is yet to be fully elucidated, this document synthesizes available data to present a robust model for researchers in the field.

The Genetic Blueprint: The Ravidomycin Biosynthetic Gene Cluster

The biosynthesis of this compound is directed by a dedicated gene cluster. While the specific cluster for the N-oxide variant has not been separately published, extensive research on the closely related ravidomycin, also produced by S. ravidus, has led to the cloning and characterization of its biosynthetic gene cluster. This cluster provides the foundational framework for understanding the formation of this compound.

The ravidomycin biosynthetic gene cluster, spanning approximately 33.28 kb, harbors a suite of genes encoding polyketide synthases (PKS), deoxysugar biosynthetic enzymes, tailoring enzymes, and regulatory proteins.[1] The functions of several open reading frames (ORFs) within this cluster have been assigned based on homology to known enzymes, while others remain putative or unknown. It is within this uncharacterized genetic landscape that the enzymes responsible for the N-oxidation and deacetylation specific to this compound are likely encoded.

Table 1: Genes and Proposed Functions in the Ravidomycin Biosynthetic Gene Cluster

| Gene | Proposed Function | Homology/Evidence |

| PKS Genes | ||

| ravA | Type II ketosynthase α (KSα) | Homology to other type II PKS systems.[1] |

| ravB | Type II chain length factor (KSβ) | Homology to other type II PKS systems.[1] |

| ravC | Acyl carrier protein (ACP) | Homology to other type II PKS systems.[1] |

| Deoxysugar Biosynthesis Genes | ||

| ravD | NDP-glucose synthase | Homology to NDP-glucose synthases.[1] |

| ravE | NDP-glucose 4,6-dehydratase | Homology to NDP-glucose 4,6-dehydratases.[1] |

| ravIM | NDP-hexose 3,4-ketoisomerase | Homology to NDP-hexose 3,4-ketoisomerases.[1] |

| ravAMT | Deoxysugar aminotransferase | Homology to aminotransferases.[1] |

| ravNMT | N,N-dimethyltransferase | Homology to N,N-dimethyltransferases.[1] |

| Tailoring Enzyme Genes | ||

| ravGT | Glycosyltransferase | Confirmed to transfer the deoxysugar moiety.[1] |

| ravOI-OIV | Oxygenases | Homology to various oxygenases, likely involved in polyketide backbone modifications.[1] |

| ravMT | O-methyltransferase | Homology to O-methyltransferases.[1] |

| ravRM | FAD-dependent oxidoreductase/methyltransferase | Fusion protein with homology to oxidoreductases and methyltransferases.[1] |

| ravY | Ferredoxin | Likely provides reducing equivalents to P450 monooxygenases.[1] |

| Putative N-oxygenase | ||

| Unknown ORF | Flavin-dependent monooxygenase | Hypothesis based on the need for an N-oxidation step and the presence of uncharacterized monooxygenase-like genes. |

| Putative Deacetylase | ||

| Unknown ORF | Esterase/Hydrolase | Hypothesis based on the deacetylation of the sugar moiety and the presence of uncharacterized hydrolase-like genes. |

| Regulatory & Other Genes | ||

| ravR series | Regulatory proteins | Likely involved in the transcriptional control of the gene cluster. |

| ravX series | Unknown function | ORFs with no clear homology to known biosynthetic enzymes.[1] |

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be conceptually divided into three major stages: formation of the polyketide aglycone, synthesis of the deoxysugar moiety, and a series of post-PKS tailoring modifications including glycosylation, deacetylation, and N-oxidation.

Assembly of the Angucyclinone Core

The aglycone backbone of this compound is a complex, tetracyclic structure belonging to the angucyclinone family of polyketides. Its formation is initiated by a type II polyketide synthase (PKS) system encoded by the ravA, ravB, and ravC genes.[1] This enzymatic machinery catalyzes the iterative condensation of acetate units to generate a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic angucyclinone core.

Synthesis of the D-Ravidosamine Sugar Moiety

A key structural feature of ravidomycins is the C-glycosidically linked deoxysugar, D-ravidosamine. The biosynthetic pathway to this sugar begins with glucose-1-phosphate and is orchestrated by a set of enzymes encoded by the ravD, ravE, ravIM, ravAMT, and ravNMT genes.[1] These enzymes catalyze a series of transformations including dehydration, isomerization, amination, and dimethylation to produce the final NDP-activated D-ravidosamine.

Post-PKS Tailoring Modifications

Following the formation of the aglycone and the deoxysugar, a series of tailoring enzymes modify the molecule to yield the final product, this compound.

-

Glycosylation: The glycosyltransferase RavGT is responsible for attaching the NDP-D-ravidosamine to the angucyclinone core via a C-glycosidic bond, a crucial step for the biological activity of the compound.[1]

-

Deacetylation: this compound, as its name suggests, lacks an acetyl group that is present on the sugar moiety of ravidomycin. This deacetylation is presumed to be catalyzed by an esterase or hydrolase. While no specific gene has been definitively assigned this function, it is hypothesized that one of the uncharacterized ORFs in the ravidomycin gene cluster encodes this deacetylase.

-

N-Oxidation: The final step in the proposed pathway is the N-oxidation of the dimethylamino group on the D-ravidosamine sugar. This transformation is likely catalyzed by a monooxygenase, possibly a flavin-dependent monooxygenase (FMO). Several ORFs with homology to oxidoreductases are present in the ravidomycin gene cluster, and one of these is a strong candidate for the N-oxygenase. The ravRM gene, which encodes a fusion protein with an FAD-dependent oxidoreductase domain, is a particularly interesting candidate for this reaction.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of the enzymes involved in this compound biosynthesis are not available in the literature. However, based on established methodologies for similar enzymes from other actinomycete secondary metabolite pathways, the following general protocols can be adapted.

Heterologous Expression and Purification of Biosynthetic Enzymes

Protocol:

-

Gene Amplification and Cloning: Amplify the open reading frame (ORF) of the target gene (e.g., the putative N-oxygenase or deacetylase) from the genomic DNA of S. ravidus using PCR. Clone the PCR product into a suitable E. coli expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein.

-

Heterologous Expression: Transform E. coli BL21(DE3) cells with the expression construct. Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

-

Protein Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer to remove unbound proteins, and then elute the His-tagged protein with elution buffer containing imidazole.

-

Protein Analysis: Analyze the purity of the eluted protein by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.

In Vitro Enzyme Assays

a) Putative N-oxygenase Assay:

Principle: The activity of the putative N-oxygenase can be determined by monitoring the conversion of deacetylravidomycin to this compound in the presence of the purified enzyme and necessary cofactors.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified putative N-oxygenase, deacetylravidomycin as the substrate, and cofactors such as FAD and NADPH in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate. Extract the product from the reaction mixture.

-

Analysis: Analyze the extracted product by HPLC and LC-MS to detect the formation of this compound, which will have a characteristic mass increase of 16 Da compared to the substrate.

b) Putative Deacetylase Assay:

Principle: The activity of the putative deacetylase can be measured by detecting the release of acetate from an acetylated substrate, such as ravidomycin.

Protocol:

-

Reaction Mixture: Set up a reaction containing the purified putative deacetylase and ravidomycin in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

-

Incubation: Incubate the reaction at its optimal temperature for a defined period.

-

Product Detection: The formation of deacetylravidomycin can be monitored by HPLC. Alternatively, the release of acetate can be quantified using a commercially available acetate colorimetric assay kit.

Quantitative Data

Specific quantitative data, such as enzyme kinetic parameters or production titers for this compound, are not extensively reported in the peer-reviewed literature. However, some qualitative and semi-quantitative information can be gleaned from fermentation studies.

Table 2: Production of Ravidomycin and its Analogs

| Compound | Producing Strain | Relative Production Level | Reference |

| Ravidomycin | Streptomyces ravidus | Major | [1] |

| Deacetylravidomycin | Streptomyces ravidus | Major | |

| This compound | Streptomyces ravidus S50905 | Minor | |

| New Ravidomycin Analogue | S. lividans TK24 (heterologous host) | Detected | [1] |

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating example of the chemical ingenuity of actinomycetes. While the core biosynthetic machinery for the ravidomycin scaffold is largely understood, the specific tailoring enzymes that confer the unique N-oxide and deacetyl functionalities remain to be definitively identified and characterized. The unassigned ORFs within the ravidomycin gene cluster are prime candidates for these roles.

Future research should focus on the functional characterization of these unknown genes through targeted gene knockouts, heterologous expression, and in vitro enzymatic assays. The successful reconstitution of the N-oxidation and deacetylation steps will not only complete our understanding of this important biosynthetic pathway but also provide powerful biocatalytic tools for the chemoenzymatic synthesis of novel gilvocarcin analogues with potentially improved therapeutic properties. The detailed protocols and pathway models presented in this guide offer a solid foundation for researchers to embark on these exciting future investigations.

References

In-Depth Technical Guide: Biological Activity of Deacetylravidomycin N-oxide Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylravidomycin N-oxide, a derivative of the ravidomycin family of antibiotics, has demonstrated selective biological activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial properties, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an exploration of its likely mechanism of action based on related compounds. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is an antibiotic produced by Streptomyces ravidus S50905.[1] It belongs to the gilvocarcin group of antibiotics, which are known for their antitumor and antimicrobial activities. Structurally, it is the N-oxide derivative of deacetylravidomycin.[1][2] While its antibacterial potency is reported to be less than that of deacetylravidomycin, this compound exhibits significantly lower toxicity, making it a compound of interest for further investigation.[1][2] This guide focuses on the specific antibacterial activity of this compound against a range of Gram-positive bacteria.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the MIC values against various Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria

| Test Organism | Strain | MIC (µg/mL) |

| Bacillus subtilis | ATCC 6633 | >100 |

| Staphylococcus aureus | FDA 209P | 25 |

| Staphylococcus aureus | Smith | 50 |

| Staphylococcus epidermidis | ATCC 12228 | 50 |

| Micrococcus luteus | ATCC 9341 | 12.5 |

| Micrococcus lysodeikticus | IFO 3333 | 12.5 |

| Enterococcus faecalis | IFO 12964 | 100 |

Data sourced from Narita et al., 1989.

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

MIC Determination by Agar Dilution Method

This protocol is based on the standard agar dilution method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Bacterial strains (as listed in Table 1)

-

Sterile petri dishes

-

Incubator (37°C)

-

Spectrophotometer

-

Sterile saline solution (0.85% NaCl)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1000 µg/mL.

-

Preparation of Agar Plates:

-

Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.

-

Prepare a series of twofold dilutions of the this compound stock solution in sterile solvent to achieve final concentrations ranging from 0.1 µg/mL to 128 µg/mL in the agar plates.

-

Add the appropriate volume of each antibiotic dilution to molten MHA to achieve the desired final concentrations. Ensure thorough mixing.

-

Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Inoculate a fresh culture of each test bacterium into a suitable broth medium and incubate at 37°C until it reaches the logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the inoculum to obtain a final concentration of approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint inoculator or a micropipette, spot 1-2 µL of each bacterial suspension onto the surface of the prepared agar plates, including the control plate.

-

-

Incubation:

-

Allow the inoculated plates to dry at room temperature.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

-

Proposed Mechanism of Action

While the specific mechanism of action for this compound has not been extensively studied, it is likely to be similar to that of its parent compound, ravidomycin, and other members of the gilvocarcin family of antibiotics. The proposed mechanism involves light-dependent DNA damage.

The core structure of these compounds, a benzo[d]naphtho[1,2-b]pyran-6-one moiety, is believed to intercalate into the DNA double helix. Upon exposure to UV or visible light, a photoactivated [2+2] cycloaddition reaction is thought to occur between the vinyl group of the antibiotic and a thymine residue in the DNA strand. This covalent modification of DNA leads to the inhibition of DNA and RNA synthesis, ultimately resulting in bacterial cell death.

Visualizations

Experimental Workflow for MIC Determination

Caption: Experimental workflow for MIC determination.

Proposed Mechanism of Action

Caption: Proposed mechanism of action for this compound.

References

- 1. This compound, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Deacetylravidomycin N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deacetylravidomycin N-oxide, an antibiotic with notable antitumor activity. The following sections detail the experimental protocols for its synthesis from deacetylravidomycin, present key quantitative data in a structured format, and include visualizations of the chemical synthesis and purification workflow.

Introduction

This compound is an antibiotic produced by the bacterium Streptomyces ravidus S50905.[1] It exhibits activity against Gram-positive bacteria and has demonstrated antitumor properties against P388 leukemia and Meth A fibrosarcoma.[1][2] The structure of this compound was elucidated using NMR and mass spectrometry, and its identity was confirmed through chemical synthesis.[1] This guide focuses on the laboratory-scale chemical synthesis of this compound.

Chemical Synthesis

The synthesis of this compound is achieved through the N-oxidation of its precursor, deacetylravidomycin. This transformation specifically targets the dimethylamino group on the sugar moiety of the molecule.

Reaction Scheme

The chemical transformation can be visualized as follows:

Caption: Chemical synthesis of this compound.

Experimental Protocol

The following protocol for the synthesis of this compound from deacetylravidomycin is based on the method described by Narita et al. (1989).

Materials:

-

Deacetylravidomycin

-

m-Chloroperbenzoic acid (m-CPBA)

-

Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

Developing solvent for chromatography: Chloroform-Methanol-Acetic Acid (100:20:1 v/v/v)

Procedure:

-

Reaction Setup: Dissolve deacetylravidomycin in chloroform.

-

Addition of Oxidizing Agent: To the solution of deacetylravidomycin, add m-chloroperbenzoic acid (m-CPBA).

-

Reaction Conditions: The reaction is carried out at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by silica gel column chromatography.

-

Elution: The column is eluted with a solvent system of chloroform-methanol-acetic acid (100:20:1 v/v/v).

-

Isolation: Fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a crystalline solid.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below, comparing them with its precursor, deacetylravidomycin.

| Property | This compound | Deacetylravidomycin |

| Molecular Formula | C₂₉H₃₁NO₉ | C₂₉H₃₁NO₈ |

| Melting Point (°C) | 218 - 221 (decomposition) | - |

| Optical Rotation (c=1, CHCl₃) | +156° | - |

| UV λmax (MeOH) nm (ε) | 228 (45,000), 250 (38,000), 280 (sh), 315 (sh), 350 (9,500), 390 (sh) | - |

| Solubility | Soluble in chloroform and methanol; Insoluble in water and n-hexane | - |

Data sourced from Narita et al. (1989).

Experimental Workflow

The overall workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: Experimental workflow for this compound.

Conclusion

The chemical synthesis of this compound is a straightforward process involving the N-oxidation of deacetylravidomycin using m-chloroperbenzoic acid. This guide provides the necessary details for researchers to replicate this synthesis in a laboratory setting. The provided data and workflows offer a clear and concise reference for the production and purification of this biologically active compound.

References

In-Depth Technical Guide: Physico-chemical Properties of Deacetylravidomycin N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is a potent antibiotic and antitumor agent belonging to the gilvocarcin class of natural products.[1] Originally isolated from the fermentation broth of Streptomyces ravidus S50905, this molecule has garnered interest within the scientific community for its biological activities, including efficacy against P388 leukemia and Meth A fibrosarcoma.[2] This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound, complete with detailed experimental protocols and visual representations of its production and potential mechanism of action.

Core Physico-chemical Data

The fundamental physico-chemical characteristics of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Yellow crystals | [2] |

| Melting Point | 208—211 °C | [2] |

| Optical Rotation | [α]D²⁵ +135° (c 0.1, CHCl₃) | [2] |

Chemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₃NO₁₀ | [3] |

| Molecular Weight | 579.59 g/mol | [3] |

| CAS Number | 114494-30-3 | [3] |

| UV-Vis λmax (MeOH) | 243, 278, 380, 400 nm | [2] |

| IR νmax (KBr) | 3400, 1720, 1625, 1600 cm⁻¹ | [2] |

| ¹H NMR (CDCl₃) | See Table 3 for detailed shifts | [2] |

| ¹³C NMR (CDCl₃) | See Table 4 for detailed shifts | [2] |

Solubility Profile

| Solvent | Solubility | Reference |

| Chloroform (CHCl₃) | Soluble | [2] |

| Methanol (MeOH) | Soluble | [2] |

| Water | Insoluble | [2] |

| n-Hexane | Insoluble | [2] |

Detailed Spectroscopic Data

¹H NMR Spectral Data

The ¹H NMR spectrum provides critical information for the structural elucidation of this compound. The chemical shifts, recorded in CDCl₃, are detailed below.

Table 3: ¹H NMR Chemical Shifts of this compound [2]

| Proton | Chemical Shift (δ, ppm) |

| H-1' | 6.02 |

| H-2' | 4.86 |

| H-3' | 4.20 |

| H-4' | 5.11 |

| H-5' | 4.13 |

| 6'-CH₃ | 1.40 |

| 3'-N(CH₃)₂ | 3.38 |

| 4'-OCOCH₃ | 2.11 |

| H-5 | 7.61 |

| H-7 | 7.85 |

| H-8 | 7.18 |

| H-9 | 7.50 |

| H-11 | 7.42 |

| 8-vinyl CH=CH₂ | 7.05 |

| 8-vinyl CH=CH₂ | 5.86, 5.60 |

| 10-OCH₃ | 4.09 |

| 12-OCH₃ | 4.04 |

| 1-OH | 13.04 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum further confirms the carbon framework of the molecule. The chemical shifts, recorded in CDCl₃, are provided below.

Table 4: ¹³C NMR Chemical Shifts of this compound [2]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 161.4 |

| C-2 | 110.1 |

| C-3 | 135.2 |

| C-4 | 114.7 |

| C-4a | 133.0 |

| C-5 | 117.8 |

| C-6 | 160.7 |

| C-6a | 107.0 |

| C-7 | 125.7 |

| C-8 | 132.8 |

| C-9 | 123.3 |

| C-10 | 160.0 |

| C-10a | 111.0 |

| C-11 | 120.5 |

| C-12 | 158.0 |

| C-12a | 111.4 |

| C-12b | 136.2 |

| 8-vinyl CH=CH₂ | 133.7 |

| 8-vinyl CH=CH₂ | 116.4 |

| 10-OCH₃ | 56.7 |

| 12-OCH₃ | 56.4 |

| C-1' | 97.4 |

| C-2' | 68.1 |

| C-3' | 76.5 |

| C-4' | 69.8 |

| C-5' | 67.2 |

| 6'-CH₃ | 17.5 |

| 3'-N(CH₃)₂ | 56.9 |

| 4'-OCOCH₃ | 170.1, 20.9 |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and characterization of this compound.

Fermentation and Isolation

This compound is produced by Streptomyces ravidus S50905 through fermentation. The following workflow outlines the general procedure for its isolation and purification.[2]

Chemical Synthesis

This compound can be chemically synthesized from its precursor, deacetylravidomycin.[2] This process involves an oxidation reaction.

Standard Protocol for Melting Point Determination

The melting point is determined using a capillary melting point apparatus.[1][4]

-

A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate to determine an approximate melting range.

-

A fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 10-15 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

General Protocol for Solubility Determination

The solubility of a compound is determined by the shake-flask method.[5][6]

-

An excess amount of the compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Solubility is expressed in terms of mass per volume (e.g., mg/mL).

Standard Protocol for UV-Vis Spectroscopy

UV-Vis spectra are recorded on a spectrophotometer to determine the wavelengths of maximum absorbance.[7][8][9]

-

A solution of the compound is prepared in a UV-transparent solvent (e.g., methanol) at a known concentration.

-

The spectrophotometer is calibrated using a blank solution containing only the solvent.

-

The sample solution is placed in a quartz cuvette and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

-

The wavelengths at which maximum absorbance (λmax) occurs are recorded.

Standard Protocol for FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10][11][12]

-

A small amount of the solid sample (1-2 mg) is finely ground with a spectroscopic grade potassium bromide (KBr) powder (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The absorption bands corresponding to different functional groups are identified.

Antitumor Mechanism and Signaling Pathways

The antitumor activity of this compound and related gilvocarcin analogs is primarily attributed to their ability to induce DNA damage.[13][14] This activity is often enhanced by photoactivation.

Proposed Mechanism of Action

The current understanding of the mechanism of action involves the following key steps:

Upon entering the cell, this compound can interact with cellular DNA. This interaction is significantly enhanced by exposure to UV or visible light, leading to the formation of DNA adducts and subsequent single- and double-strand breaks.[15] This DNA damage triggers the cell's DNA Damage Response (DDR) pathways, which can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive, the DDR will initiate programmed cell death, or apoptosis, ultimately leading to the elimination of the cancer cell. While the general DDR framework is understood, the specific signaling molecules and pathways directly activated by this compound require further investigation.

Conclusion

This technical guide has provided a detailed summary of the physico-chemical properties of this compound, including its general, physical, chemical, and spectroscopic characteristics, as well as its solubility profile. Standardized experimental protocols for the determination of these properties have been outlined to aid researchers in their laboratory work. Furthermore, the proposed mechanism of its antitumor activity, centered on DNA damage, has been presented. Further research into the specific signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pennwest.edu [pennwest.edu]

- 5. pharmadekho.com [pharmadekho.com]

- 6. researchgate.net [researchgate.net]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. journals.asm.org [journals.asm.org]

- 14. Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetylravidomycin N-oxide molecular formula and structure.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is a naturally occurring antibiotic produced by the bacterium Streptomyces ravidus S50905.[1][2] It belongs to the ravidomycin class of compounds and has demonstrated notable biological activity, including antibacterial effects against Gram-positive bacteria and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the molecular formula, structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and a proposed mechanism of action.

Molecular Formula and Structure

This compound is structurally characterized by a complex polycyclic aromatic core linked to a sugar moiety. The key structural feature that distinguishes it from its parent compound, deacetylravidomycin, is the presence of an N-oxide group on the dimethylamino substituent of the sugar.

-

Molecular Formula: C₃₁H₃₃NO₁₀[3]

-

Molecular Weight: 579.59 g/mol [2]

-

SMILES: C[C@@H]1--INVALID-LINK--C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)--INVALID-LINK--(C)[O-]">C@@HOC(=O)C

-

InChI: InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1

Physicochemical Properties

This compound is a yellow crystalline substance with limited solubility in aqueous solutions but is soluble in certain organic solvents.[4]

| Property | Value | Reference |

| Appearance | Yellow crystals | [4] |

| Solubility | Soluble in chloroform and methanol | [4] |

| Insoluble in water and n-hexane | [4] | |

| UV λmax (MeOH) | 228, 268, 277, 318, 382, 402 nm | [4] |

| Predicted XlogP | 4.0 |

Biological Activity

This compound exhibits both antibacterial and antitumor activities, although it is generally less potent but also less toxic than its parent compound, deacetylravidomycin.[1][2]

Antibacterial Activity

The compound is active against a range of Gram-positive bacteria but is inactive against Gram-negative bacteria.[2]

| Organism | MIC (µg/mL) | Reference |

| Bacillus subtilis ATCC 6633 | 12.5 | [4] |

| Staphylococcus aureus FDA 209P | 25 | [4] |

| Staphylococcus aureus Smith | 25 | [4] |

| Staphylococcus epidermidis ATCC 12228 | 12.5 | [4] |

| Micrococcus luteus ATCC 9341 | 3.13 | [4] |

| Micrococcus lysodeikticus IFO 3333 | 3.13 | [4] |

| Enterococcus faecalis IFO 12964 | 50 | [4] |

Antitumor Activity

| Cell Line/Tumor Model | Activity | Reference |

| P388 leukemia | Antitumor active in a wide range of doses | [1][4] |

| Meth A fibrosarcoma | Antitumor active in a wide range of doses | [1][4] |

Experimental Protocols

Fermentation for Production of this compound

This protocol is based on the fermentation of Streptomyces ravidus S50905.

1. Culture and Inoculum Preparation:

-

Maintain Streptomyces ravidus S50905 on a suitable agar slant medium.

-

Prepare a seed culture by inoculating a loopful of spores or mycelia into a flask containing a seed medium (e.g., glucose 1.0%, soluble starch 1.0%, yeast extract 0.5%, peptone 0.5%, meat extract 0.5%, NaCl 0.3%, CaCO₃ 0.3%, pH 7.0).[4]

-

Incubate the seed culture at 28°C for 2 days on a reciprocal shaker.[4]

2. Production Fermentation:

-

Inoculate the production medium with the seed culture. The production medium contains soluble starch (3.0%), glucose (1.0%), peptone (0.5%), meat extract (0.5%), yeast extract (0.5%), NaCl (0.3%), CaCO₃ (0.3%), and sodium anthraquinone-beta-sulfonate (0.05%).[4]

-

Conduct the fermentation in flasks at 28°C with shaking for an appropriate duration, monitoring the production of the target compound.

3. Isolation and Purification:

-

After fermentation, separate the mycelium from the broth by centrifugation.[4]

-

Extract the mycelial cake and the filtrate with chloroform-acetone and ethyl acetate, respectively.[4]

-

Combine the extracts, concentrate, and add n-hexane to precipitate the crude antibiotic complex.[4]

-

Purify the crude extract using silica gel column chromatography with a solvent system such as chloroform-methanol-concentrated NH₄OH (7:1:0.1) to yield ravidomycin and a mixture of deacetylravidomycin and this compound.[4]

-

Further purify the mixture by silica gel column chromatography using a solvent system of chloroform-methanol-acetic acid (7:1:0.1) to separate this compound.[4]

Chemical Synthesis of this compound

This protocol describes the synthesis from deacetylravidomycin.

1. Reaction Setup:

-

Dissolve deacetylravidomycin in a suitable solvent such as chloroform.

-

Add m-chloroperbenzoic acid (m-CPBA) to the solution.[4]

2. Reaction Conditions:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Workup and Purification:

-

Upon completion of the reaction, quench any excess m-CPBA.

-

Wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution).

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

-

Purify the resulting product by chromatography to obtain pure this compound.

References

- 1. This compound, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C31H33NO10 | CID 133983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

In Vitro Evaluation of Deacetylravidomycin N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is a novel antibiotic produced by the actinomycete Streptomyces ravidus S50905.[1][2][3] Structurally, it is the N-oxide derivative of deacetylravidomycin.[3] Preliminary in vitro and in vivo studies have demonstrated its biological activities, including antibacterial and antitumor properties. This technical guide provides a comprehensive summary of the available in vitro evaluation data for this compound, detailed experimental protocols, and a proposed mechanism of action based on related compounds.

Quantitative Biological Data

The biological activity of this compound has been primarily characterized through its antimicrobial and antitumor effects. The following tables summarize the key quantitative data from these evaluations.

Table 1: Antimicrobial Activity of this compound

The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains were determined using a standard agar dilution method. The results indicate selective activity against Gram-positive bacteria.

| Test Organism | Abbreviation | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | S. aureus | 25 |

| Staphylococcus epidermidis ATCC 12228 | S. epidermidis | 25 |

| Bacillus subtilis ATCC 6633 | B. subtilis | 12.5 |

| Klebsiella pneumoniae ATCC 10031 | K. pneumoniae | >100 |

| Escherichia coli NIHJ | E. coli | >100 |

| Salmonella typhi T-63 | S. typhi | >100 |

| Pseudomonas aeruginosa IAM 1095 | P. aeruginosa | >100 |

| Proteus vulgaris ATCC 6897 | P. vulgaris | >100 |

| Shigella flexneri ATCC 12022 | S. flexneri | >100 |

Data sourced from Narita et al., 1989.

Table 2: In Vivo Antitumor Activity of this compound

The antitumor efficacy of this compound was evaluated in murine models of P388 leukemia and Meth A fibrosarcoma. The activity is expressed as the percentage of increase in life span (ILS) for P388 leukemia and the tumor growth inhibition rate for Meth A fibrosarcoma.

P388 Leukemia Model

| Dose (mg/kg/day) | Administration Route | ILS (%) |

| 50 | Intraperitoneal (i.p.) | 158 |

| 25 | Intraperitoneal (i.p.) | 142 |

| 12.5 | Intraperitoneal (i.p.) | 125 |

| 6.3 | Intraperitoneal (i.p.) | 117 |

Data sourced from Narita et al., 1989.

Meth A Fibrosarcoma Solid Tumor Model

| Dose (mg/kg/day) | Administration Route | Inhibition Rate (%) |

| 50 | Intraperitoneal (i.p.) | 98 |

| 25 | Intraperitoneal (i.p.) | 96 |

| 12.5 | Intraperitoneal (i.p.) | 83 |

| 6.3 | Intraperitoneal (i.p.) | 58 |

Data sourced from Narita et al., 1989.

While the primary study by Narita et al. focused on in vivo antitumor activity, specific in vitro cytotoxicity data (e.g., IC50 values) for this compound against P388 and Meth A cell lines are not available in the published literature. However, the potent in vivo effects suggest significant cytotoxic activity against these cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Antimicrobial Activity Assay (Agar Dilution Method)

-

Preparation of Test Plates: A twofold serial dilution of this compound was prepared in methanol. Each dilution was added to molten Mueller-Hinton agar at 50°C to achieve the final desired concentrations. The agar was then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: The test bacteria were cultured in Mueller-Hinton broth overnight. The cultures were then diluted to a final concentration of 10^6 colony-forming units (CFU)/mL.

-

Inoculation: A multipoint inoculator was used to spot-inoculate the bacterial suspensions onto the surface of the agar plates containing the test compound.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

In Vivo P388 Leukemia Assay

-

Cell Line and Animals: P388 leukemia cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1] Female DBA/2 mice were used for the in vivo experiments.

-

Tumor Inoculation: P388 leukemia cells (1 x 10^6 cells) were inoculated intraperitoneally (i.p.) into the mice on day 0.

-

Drug Administration: this compound, suspended in a 0.5% carboxymethyl cellulose solution, was administered i.p. once daily from day 1 to day 9.

-

Evaluation of Antitumor Activity: The mean survival time of the treated and control groups was recorded. The increase in life span (ILS) was calculated using the formula: ILS (%) = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

In Vivo Meth A Fibrosarcoma Solid Tumor Assay

-

Cell Line and Animals: Meth A fibrosarcoma cells were maintained in an appropriate culture medium.[4] Female BALB/c mice were used for the solid tumor model.

-

Tumor Inoculation: Meth A fibrosarcoma cells (1 x 10^6 cells) were inoculated subcutaneously (s.c.) into the right flank of the mice on day 0.

-

Drug Administration: this compound was administered i.p. once daily from day 1 to day 9.

-

Evaluation of Antitumor Activity: On day 20, the tumors were excised and weighed. The tumor growth inhibition rate was calculated using the formula: Inhibition Rate (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

Visualizations

Experimental Workflow for In Vivo Antitumor Evaluation

Proposed Signaling Pathway for Antitumor Activity

Based on the mechanism of action of the parent compound, ravidomycin, and other gilvocarcin-type antibiotics, this compound is proposed to exert its antitumor effects through the inhibition of nucleic acid synthesis.[5] This class of compounds is known to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and transcription.[5]

Conclusion

This compound demonstrates notable antibacterial activity against Gram-positive bacteria and significant in vivo antitumor efficacy against P388 leukemia and Meth A fibrosarcoma in murine models. While specific in vitro cytotoxicity data is currently unavailable, the potent in vivo results suggest it is a promising candidate for further investigation. The proposed mechanism of action, involving DNA intercalation and inhibition of topoisomerase II, aligns with the known activities of its structural analogs. Further research is warranted to fully elucidate its in vitro cytotoxic profile and confirm its molecular targets and signaling pathways.

References

- 1. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. The complete gene cluster of the antitumor agent gilvocarcin V and its implication for the biosynthesis of the gilvocarcins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

Deacetylravidomycin N-oxide CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylravidomycin N-oxide is an antibiotic belonging to the angucycline class of natural products. First isolated from the fermentation broth of Streptomyces ravidus S50905, this compound has demonstrated both antibacterial and antitumor activities.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, biological properties, and insights into its mechanism of action based on related compounds.

Chemical Identifiers and Physicochemical Properties

A summary of the key chemical identifiers for this compound is presented below.

| Identifier | Value | Source |

| CAS Number | 114494-30-3 | PubChem[2] |

| Molecular Formula | C₃₁H₃₃NO₁₀ | PubChem[2] |

| PubChem CID | 133983 | PubChem[2] |

| Synonyms | Desacetylravidomycin N-oxide, Ravidomycin N-oxide | PubChem[2] |

| InChI | InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1 | PubChem |

| InChIKey | JDRNEUMZVBWRJJ-LSXWJJIVSA-N | PubChem |

| SMILES | CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N+(C)(C)[O-])OC(=O)C | PubChem |

Biological Activity

This compound exhibits a range of biological activities, primarily as an antibiotic against Gram-positive bacteria and as a cytotoxic agent against certain cancer cell lines.

| Activity Type | Details | Source |

| Antibacterial | Active against Gram-positive bacteria. | MedchemExpress[1] |

| Antitumor | Demonstrates activity against P388 leukemia and Meth A fibrosarcoma. | MedchemExpress[1] |

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, and characterization of this compound were described in the initial discovery paper. While the full text is not widely available, the following outlines the key steps based on published information.

Fermentation of Streptomyces ravidus S50905

The production of this compound is achieved through the fermentation of Streptomyces ravidus S50905. While specific media components and fermentation parameters are not fully detailed in the available literature, a general workflow can be inferred.

References

A Technical Guide to the Discovery of Novel N-Oxide Natural Products

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery.[1] Among the vast array of chemical scaffolds, compounds featuring the N-oxide moiety have emerged as a class of significant interest. Molecules with N-oxide functionalities are found throughout nature and play a crucial role in medicinal chemistry.[2] The unique physicochemical properties conferred by the highly polar N⁺–O⁻ bond, such as increased water solubility, altered membrane permeability, and unique redox reactivity, make N-oxide natural products attractive candidates for drug development.[3][4] This guide provides an in-depth overview of the discovery, isolation, characterization, and biological evaluation of novel N-oxide compounds from natural sources.

The Significance of the N-Oxide Functional Group in Drug Discovery

The N-oxide group is more than a simple functionalization; it can fundamentally alter the biological and pharmacokinetic profile of a molecule.[2] Key properties include:

-

Enhanced Polarity and Solubility : The N⁺–O⁻ bond is highly polar and forms strong hydrogen bonds, which can improve the aqueous solubility of a parent compound.[3][4]

-

Modulated Bioavailability : By increasing polarity, the N-oxide group can decrease passive diffusion across biological membranes, a property that can be exploited for targeted drug delivery.[4]

-

Bioreductive Activation : Many aromatic N-oxides are stable under normal physiological conditions but can be enzymatically reduced in hypoxic (low-oxygen) environments, such as those found in solid tumors. This makes them ideal candidates for hypoxia-activated prodrugs that release a cytotoxic agent selectively at the target site.[2][3]

-

Metabolic Stability : N-oxidation is a common metabolic pathway for tertiary amines. In some cases, the resulting N-oxide is a non-toxic metabolite of a drug or natural product.[4]

A General Workflow for N-Oxide Natural Product Discovery

The discovery of novel N-oxide compounds follows a systematic, multi-step process that begins with the collection of biological material and culminates in the identification of a pure, structurally characterized, and biologically active molecule.

Caption: General workflow for N-oxide natural product discovery.

Key Classes and Biological Activities of N-Oxide Natural Products

N-oxides are found in diverse classes of natural products, particularly alkaloids and phenazines, originating from plants, microorganisms, and marine life.[3]

Alkaloids are a prominent group of natural products that frequently occur as N-oxides. These compounds exhibit a wide range of potent biological activities.

-

Indolizidine N-Oxides : Antofine-N-oxide, isolated from plants like Cynanchum vincetoxicum, is a well-studied example.[3][4] It shows significant cytotoxic effects against various cancer cell lines, including brain, breast, and lung cancer, while displaying lower toxicity to non-cancerous cells.[3] Its mechanism of action in T-cell leukemia involves the induction of apoptosis through TNFα signaling.[4]

-

Isoquinoline N-Oxides : This class of compounds, isolated from various plant species, has demonstrated confirmed antimicrobial, antibacterial, and antitumor activities.[5] The development of novel isoquinolinequinone N-oxides has shown promise in overcoming multidrug resistance in cancer.[6]

-

Pyrrolizidine N-Oxides : These are often found as less toxic metabolites of their corresponding parent alkaloids and play a role in chemical ecology.[7]

| Compound Name | Class | Natural Source | Reported Biological Activity | Quantitative Data |

| Antofine-N-oxide | Indolizidine Alkaloid | Cynanchum vincetoxicum | Cytotoxic, Apoptosis-inducing | ~10-fold lower cytotoxicity in noncancerous fibroblasts[3] |

| Retorsine-N-oxide | Pyrrolizidine Alkaloid | Crotalaria species | Generally lower toxicity than parent amine[7] | Not available |

| Isoquinolinequinone N-oxides | Isoquinoline Alkaloid | Synthetic derivatives of natural scaffolds | Anticancer, Overcomes Multidrug Resistance | Mean GI50 values improved over lead compounds[6] |

Table 1: Examples of Bioactive Alkaloid N-Oxides.

Microorganisms are a rich source of phenazine N-oxides, which are known for their antibiotic properties.

-

Iodinin and Myxin : These compounds are classic examples of bioactive phenazine N-oxides.[7] Myxin, in particular, has potent broad-spectrum antimicrobial activity.[3] Its mode of action is multifaceted, involving DNA intercalation and the production of reactive oxygen species (ROS). Under hypoxic conditions, the N-oxide groups are enzymatically reduced, leading to the formation of cytotoxic hydroxyl radicals.[3] This mechanism was foundational for the development of hypoxia-selective drugs.[3]

| Compound Name | Class | Natural Source | Reported Biological Activity | Mechanism Highlight |

| Iodinin | Phenazine | Brevibacterium iodinum | Antibiotic, Cytotoxic | Redox cycling, potential for ROS production[7] |

| Myxin | Phenazine | Sorangium species | Broad-spectrum antimicrobial (bacteria & fungi) | Hypoxia-activated reduction to form hydroxyl radicals[3] |

Table 2: Examples of Bioactive Phenazine N-Oxides.

Methodologies for Isolation and Structure Elucidation

The successful discovery of novel N-oxides hinges on robust experimental protocols for their isolation and structural characterization.

-

Preparation : Air-dry and pulverize 1 kg of the source plant material (e.g., roots of Cynanchum).

-

Extraction : Macerate the powdered material with methanol (3 x 5 L) at room temperature for 72 hours per extraction. Combine the extracts and evaporate the solvent under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning : Suspend the crude extract in water (1 L) and sequentially partition with n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc) (3 x 1 L each).

-

Bioassay : Test each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line). Identify the most active fraction (e.g., the DCM fraction).

-

VLC : Subject the active DCM fraction (e.g., 20 g) to Vacuum Liquid Chromatography (VLC) on a silica gel column, eluting with a gradient of n-hexane/EtOAc and then EtOAc/MeOH to yield several sub-fractions.

-

Bioassay of Sub-fractions : Re-evaluate the VLC sub-fractions to pinpoint the most potent ones.

-

MPLC/HPLC : Purify the active sub-fractions using Medium-Pressure Liquid Chromatography (MPLC) or preparative High-Performance Liquid Chromatography (HPLC) on a C18 or silica column with an appropriate solvent system to isolate the pure N-oxide compounds.

-

Purity Check : Assess the purity of the isolated compounds using analytical HPLC with photodiode array (PDA) detection.

Determining the precise chemical structure of a novel N-oxide is a puzzle solved by combining data from multiple analytical techniques.

Caption: Logic flow for the structure elucidation of a novel compound.

-

Mass Spectrometry (MS) : Perform high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to obtain the exact mass of the molecular ion (e.g., [M+H]⁺).[8] This allows for the unambiguous determination of the molecular formula. The presence of an oxygen atom more than the parent amine is a key indicator.

-

Infrared (IR) Spectroscopy : Record the IR spectrum to identify key functional groups. The N⁺–O⁻ bond typically shows a characteristic vibration band around 930-970 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number and types of protons and their neighboring environments. Protons adjacent to the N-oxide group often show a downfield chemical shift compared to the parent amine.

-

¹³C NMR : Shows the number and types of carbon atoms. Carbons bonded to the nitrogen in an N-oxide are also typically shifted downfield.

-

2D NMR : Experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential to piece together the carbon skeleton and establish the connectivity of the entire molecule.

-

Visualizing Mechanisms of Action

Understanding how N-oxide compounds exert their biological effects is crucial for their development as therapeutic agents.

The selective activation of N-oxide prodrugs in tumors is a powerful therapeutic strategy. The N-oxide masks the activity of the drug until it reaches the low-oxygen tumor environment, where specific reductases cleave the N-O bond.

Caption: Mechanism of hypoxia-activated N-oxide prodrugs.

Conclusion and Future Directions

The discovery of natural products containing the N-oxide functionality continues to provide exciting leads for drug development.[5] Their diverse biological activities, from anticancer to antimicrobial, combined with their unique, tunable chemical properties, ensure their relevance in medicinal chemistry.[3] Future research will likely focus on leveraging advanced screening platforms, synthetic biology to produce novel analogues, and a deeper exploration of underexplored ecological niches, such as extremophilic microorganisms and marine symbionts, as sources for the next generation of N-oxide therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medicinal-chemistry-of-drugs-with-n-oxide-functionalities - Ask this paper | Bohrium [bohrium.com]

- 8. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Deacetylravidomycin N-oxide as a secondary metabolite of Streptomyces ravidus.

An In-depth Technical Guide to Deacetylravidomycin N-oxide, a Secondary Metabolite of Streptomyces ravidus

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is an antitumor and antibacterial secondary metabolite produced by the actinomycete Streptomyces ravidus.[1][2] As a member of the broader gilvocarcin/ravidomycin class of compounds, which are related to aminocoumarins, it exhibits notable biological activity, including efficacy against P388 leukemia and Meth A fibrosarcoma.[1][2] This compound is distinguished by the N-oxidation of the d-ravidosamine sugar moiety, a structural feature that modulates its bioactivity and toxicity compared to its parent compounds, ravidomycin and deacetylravidomycin. This technical guide provides a consolidated overview of this compound, detailing its biological properties, quantitative data, comprehensive experimental protocols for its production and analysis, and the underlying biosynthetic logic.

Introduction

The genus Streptomyces is a prolific source of natural products, accounting for approximately 75% of commercially used antibiotics.[3] Streptomyces ravidus, a species first isolated from a soil sample in Guatemala, produces a family of antitumor antibiotics, including ravidomycin, deacetylravidomycin, and the subject of this guide, this compound.[2][4] These compounds belong to a class of aromatic polyketides that are C-glycosylated.[5][6] this compound was discovered as a co-metabolite in cultures of S. ravidus S50905.[2] Structurally, its aglycone core is identical to that of deacetylravidomycin, but it features an N-oxide on the dimethylamino group of the d-ravidosamine sugar. This modification has been shown to decrease its antibacterial potency while also reducing its toxicity, making it an interesting candidate for further investigation in drug development.[2] Aminocoumarins, a related class, are potent inhibitors of the essential bacterial enzyme DNA gyrase, which is a validated drug target.[7][8][9]

Quantitative Data

The biological activity of this compound has been quantitatively assessed, particularly its antibacterial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various Gram-positive bacteria. The compound is noted to be inactive against Gram-negative bacteria.[1]

| Bacterial Strain | This compound MIC (μg/ml) | Deacetylravidomycin MIC (μg/ml) | Ravidomycin MIC (μg/ml) |

| Staphylococcus aureus 209P | 12.5 | 0.78 | 0.39 |

| Staphylococcus aureus Smith | 12.5 | 0.78 | 0.39 |

| Bacillus subtilis PCI 219 | 6.25 | 0.39 | 0.2 |

| Micrococcus luteus PCI 1001 | 3.12 | 0.2 | 0.1 |

Data sourced from Narita T, et al. (1989).[10]

In antitumor studies, this compound was shown to be active against P388 leukemia and Meth A fibrosarcoma over a wide range of doses and was found to be considerably less toxic than deacetylravidomycin.[2]

Experimental Protocols

The following protocols are synthesized from established methods for the fermentation of Streptomyces species and the isolation of ravidomycin-class compounds.[5][11]

Fermentation and Production

Objective: To culture Streptomyces ravidus for the production of this compound.

Methodology:

-

Seed Culture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., SG liquid medium or Tryptic Soy Broth) with spores or a mycelial chunk of S. ravidus from a mature agar plate (e.g., MS agar).[5][12]

-

Incubation: Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.[5][13]

-

Production Culture: Use the seed culture to inoculate (3% v/v) a larger volume of production medium (e.g., up to 4 L of SG liquid medium). For enhanced production of the N-oxide derivative, the medium can be supplemented with sodium anthraquinone-β-sulfonate.[2]

-

Fermentation: Incubate the production culture for 5-7 days at 30°C with continuous shaking.[5]

-

Harvesting: After the fermentation period, harvest the culture by centrifugation to separate the mycelial biomass from the culture broth.[5]

Extraction and Purification

Objective: To isolate and purify this compound from the culture.

Methodology:

-

Broth Extraction: Extract the culture filtrate (supernatant) twice with an equal volume of ethyl acetate.[5]

-

Mycelial Extraction: Resuspend the mycelial pellet in acetone and sonicate for 10 minutes. Collect the acetone extract by centrifugation.[5]

-

Combine and Concentrate: Combine the ethyl acetate and acetone extracts and concentrate under reduced pressure to yield a crude antibiotic complex.[5][10]

-

Initial Purification: Precipitate the crude complex by adding n-hexane.[10]

-

Column Chromatography: Purify the crude precipitate using silica gel column chromatography. Elute with a solvent system such as Chloroform-Methanol-conc. NH4OH (e.g., 7:1:0.1 v/v/v) to separate ravidomycin from the mixture containing Deacetylravidomycin and its N-oxide.[10]

-

Final Purification: Subject the fractions containing the target compound to further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[5]

Structural Elucidation

Objective: To confirm the chemical structure of the isolated compound.

Methodology:

-

Mass Spectrometry (MS): Determine the molecular formula (e.g., C29H31NO9) using Fast Atom Bombardment Mass Spectrometry (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[10]

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework. 2D NMR experiments (COSY, HMBC, HSQC) can be used to establish connectivity and finalize the structural assignment.[10]

-

Chemical Confirmation: The structure can be unequivocally confirmed by chemical synthesis, for instance, by treating deacetylravidomycin with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to generate the corresponding N-oxide.[10]

Diagrams of Pathways and Workflows

The following diagrams illustrate the key processes involved in the study of this compound.

Caption: Workflow for isolation, purification, and analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ravidomycin (AY-25,545), a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and functional dissection of aminocoumarin antibiotic biosynthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Login | Universität Tübingen [uni-tuebingen.de]

- 9. The aminocoumarins: biosynthesis and biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. banglajol.info [banglajol.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Deacetylravidomycin N-oxide: Protocols for In Vitro Evaluation of Anticancer and Antibacterial Activity

Introduction

Deacetylravidomycin N-oxide is an antibiotic produced by Streptomyces ravidus S50905.[1][2] This document provides detailed protocols for the in vitro evaluation of its biological activities, specifically its antitumor effects against P388 leukemia and Meth A fibrosarcoma cells, and its antibacterial properties against Gram-positive bacteria. The protocols outlined are intended for use by researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The antibacterial spectrum of this compound has been characterized by determining its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms. The data reveals a specific activity against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Staphylococcus aureus 209P JC-1 | 12.5 |

| Staphylococcus aureus Smith | 25 |

| Staphylococcus epidermidis | 6.25 |

| Bacillus subtilis PCI 219 | 6.25 |

| Corynebacterium paurometabolum | 3.13 |

| Escherichia coli NIHJ JC-2 | >100 |

| Pseudomonas aeruginosa | >100 |

| Klebsiella pneumoniae | >100 |

| Candida albicans | >100 |

| Saccharomyces cerevisiae | >100 |

| Aspergillus niger | >100 |

Experimental Protocols

In Vitro Cytotoxicity against P388 and Meth A Sarcoma Cells

This protocol describes a representative method for assessing the cytotoxic activity of this compound against murine P388 leukemia and Meth A fibrosarcoma cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

P388 (murine leukemia) or Meth A (murine fibrosarcoma) cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain P388 and Meth A cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 5 x 10⁴ cells/mL in fresh culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antibacterial Activity (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

References

Application Notes and Protocols: Preparation of Deacetylravidomycin N-oxide Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylravidomycin N-oxide is a promising antibiotic agent with demonstrated antitumor properties, particularly against P388 leukemia and Meth A fibrosarcoma models.[1][2][3] Proper preparation of a stock solution is a critical first step for in vitro studies to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for cell culture applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for accurate stock solution preparation and experimental design.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₃NO₁₀ | [4] |

| Molecular Weight | 579.6 g/mol | [4] |

| CAS Number | 114494-30-3 | [1] |

| Appearance | Yellow crystals | [3] |

| Solubility | Soluble in Chloroform (CHCl₃) and Methanol (MeOH). Insoluble in water and n-hexane. | [3] |

| Recommended Solvent for Cell Culture | Dimethyl sulfoxide (DMSO) | Inferred from common practice for similar compounds. |

| Storage | Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations. | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of hydrophobic compounds for use in cell culture due to its high solubilizing capacity and miscibility with aqueous culture media.

Materials:

-

This compound powder

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out 5.8 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Calculation:

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Molecular Weight (MW) = 579.6 g/mol

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x MW x V = 0.010 mol/L x 579.6 g/mol x 0.001 L = 0.005796 g = 5.796 mg (approximately 5.8 mg)

-

-

-

Solubilization: Add 1 mL of sterile DMSO to the tube containing the powder.

-

Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or amber glass vials. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

-

Labeling: Clearly label each aliquot with the name of the compound, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. Refer to the supplier's Certificate of Analysis for specific recommendations. When stored properly, DMSO stock solutions are typically stable for several months.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Application in Cell Culture

To treat cells, the frozen stock solution should be thawed at room temperature. The required volume of the stock solution is then diluted into pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v). A vehicle control (medium containing the same final concentration of DMSO) should always be included in experiments.

Potential Mechanism of Action and Signaling

The precise molecular mechanism of this compound's antitumor activity has not been fully elucidated. However, it belongs to the class of anti-tumor antibiotics. Compounds in this class often exert their cytotoxic effects through various mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]